molecular formula C24H22N2O6 B2673019 1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate CAS No. 1005298-39-4

1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate

Cat. No.: B2673019
CAS No.: 1005298-39-4
M. Wt: 434.448
InChI Key: KGBXFRYAVSCPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a benzene ring, and various functional groups

Properties

IUPAC Name

dimethyl 2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-15-7-4-5-8-17(15)14-26-12-6-9-19(22(26)28)21(27)25-20-13-16(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXFRYAVSCPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester groups at positions 1 and 4 of the benzene ring undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Key Findings
1M NaOH, reflux (4 hrs)Dicarboxylic acid derivativeComplete conversion confirmed via TLC and NMR.
1M HCl, 60°C (6 hrs)Partial hydrolysis to monoesterSelectivity influenced by steric hindrance.

The reaction proceeds via nucleophilic attack by hydroxide ions or water, with the electron-withdrawing amide group adjacent to the ester accelerating hydrolysis rates .

Amide Bond Reactivity

The tertiary amide linkage exhibits limited reactivity under mild conditions but undergoes hydrolysis or substitution under harsh treatments:

Reaction Conditions Outcome
Acidic hydrolysis6M HCl, 100°C, 12 hrsCleavage to free amine and carboxylic acid.
Nucleophilic substitutionLiAlH₄, THF, 0°C → RTReduction to secondary amine (yield: 65%).

The amide’s resonance stabilization reduces susceptibility to nucleophilic attack, requiring strong reagents for modification .

Dihydropyridine Ring Oxidation

The 1,2-dihydropyridine core is prone to oxidation, forming a fully aromatic pyridine derivative:

Oxidizing Agent Conditions Product
KMnO₄H₂O, 80°C, 2 hrsPyridine-2-one derivative (88% yield) .
DDQCH₂Cl₂, RT, 24 hrsAromatic pyridine with retained ester groups .

Oxidation alters the compound’s electronic properties, impacting its pharmacological activity .

Electrophilic Aromatic Substitution

The benzene rings undergo electrophilic substitution, primarily at the para and ortho positions relative to electron-donating groups:

Reaction Conditions Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C → RTNitro group at C5 of dihydropyridine ring .
BrominationBr₂, FeBr₃, CHCl₃, 40°CBromination at benzene para to methyl group .

The 2-methylphenyl substituent directs electrophiles to meta positions on its attached benzene ring .

Cyclization and Rearrangements

Under thermal or catalytic conditions, the compound participates in intramolecular cyclization:

Conditions Product Mechanism
PPh₃, toluene, 110°CFused quinazolinone derivativeNucleophilic attack by amide nitrogen on adjacent carbonyl .
CuI, DMF, 120°CSpirocyclic compoundRadical-mediated C–H activation .

These reactions demonstrate its utility in synthesizing polycyclic architectures for medicinal chemistry .

Functional Group Interconversion

The ester and amide groups enable derivatization:

Reaction Reagents Application
Ester → AmideNH₃, MeOH, 60°CProdrug synthesis.
Methyl ester → Acid chlorideSOCl₂, refluxPrecursor for acylations.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. The specific compound under discussion has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases such as arthritis and other chronic conditions .

Synthesis Pathways

The synthesis of 1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the dihydropyridine ring via cyclization reactions.
  • Introduction of the amide functionality through coupling reactions.
  • Final esterification to yield the target compound.

Case Studies

Several studies have documented successful syntheses:

  • A notable case involved the use of microwave-assisted synthesis, which significantly reduced reaction times and improved yields compared to traditional methods .
StepReaction TypeConditionsYield
1CyclizationReflux85%
2CouplingMicrowave90%
3EsterificationRoom Temp95%

Biological Evaluations

The biological evaluations of this compound have included:

  • In vitro assays : Testing on various cell lines to assess cytotoxicity and mechanism of action.
  • In vivo studies : Animal models have been used to evaluate therapeutic efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate include:

Uniqueness

What sets 1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a complex structure that includes a dihydropyridine moiety, which is often associated with various biological activities. The presence of multiple functional groups such as amides and dicarboxylates suggests potential interactions with biological targets.

Pharmacological Properties

  • Antioxidant Activity : Compounds with similar structural features often exhibit antioxidant properties. The dihydropyridine ring is known for its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
  • Antimicrobial Activity : Many derivatives of dihydropyridine compounds show antimicrobial effects. This is particularly relevant for compounds that can disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anti-inflammatory Effects : The presence of carboxylate groups may enhance the compound's ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
  • Cytotoxicity : Some dihydropyridine derivatives have been studied for their cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction through various signaling pathways.
  • Enzyme Inhibition : Compounds similar to the one described have been shown to inhibit specific enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in inflammatory pathways.
  • Receptor Modulation : These compounds may interact with various receptors, including G-protein coupled receptors (GPCRs), leading to downstream effects that can alter cellular responses.

Case Studies and Research Findings

  • Antioxidant Studies : A study on related dihydropyridine derivatives demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
  • Cytotoxicity Testing : Research involving similar compounds has shown promising results against several cancer cell lines, indicating that structural modifications can lead to enhanced biological activity .
  • Microbial Inhibition : Investigations into the antimicrobial properties of related structures revealed effective inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications in the structure can enhance bioactivity .

Data Tables

Activity Type Compound Class Observed Effect Reference
AntioxidantDihydropyridineFree radical scavenging
AntimicrobialDihydropyridineInhibition of bacterial growth
CytotoxicDihydropyridineInduction of apoptosis
Anti-inflammatoryDihydropyridineCOX inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence purity?

  • Methodology : Utilize one-pot, multi-step reactions with controlled stoichiometry and temperature. For example, analogous tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized via sequential nucleophilic substitution and cyclization, achieving 51–61% purity. Adjusting catalysts (e.g., DIPEA) and reaction times can mitigate byproducts .
  • Data Consideration : Monitor reaction progress via TLC and purify using column chromatography. Low yields (e.g., 55% in compound 2d) may require solvent optimization (e.g., DMSO vs. CCl4 for crystallization) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to assign proton/carbon environments, IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS to validate molecular weight (e.g., ±1 ppm accuracy in compound 2c) .
  • Advanced Tip : Cross-reference observed NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in diastereomeric mixtures .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Strategy : For NMR mismatches, consider dynamic effects (e.g., rotamers) or solvent interactions. For HRMS deviations (±0.0162 in compound 2c), verify isotopic patterns or recalibrate instrumentation .
  • Case Study : X-ray crystallography (e.g., compound in ) resolved tautomeric ambiguities in heterocyclic systems, providing definitive structural validation .

Q. What optimization strategies improve yields in multi-step syntheses?

  • Approach :

  • Step 1 : Optimize stoichiometry (e.g., 1.1 equiv. of DIPEA for base-sensitive intermediates) .
  • Step 2 : Use gradient recrystallization (e.g., ethanol/water mixtures) to enhance purity.
  • Table :
StepParameterOptimal RangeImpact on Yield
1Temperature−35°C to 0°CReduces side reactions
2Solvent SystemDMSO/CHCl3 (3:1)Improves cyclization efficiency

Q. How can computational tools predict the stability of intermediates during synthesis?

  • Method : Perform molecular dynamics simulations to assess steric hindrance in amide bond formation. For example, the dihydropyridine ring’s conformation (boat vs. chair) influences reactivity, as seen in related esters .
  • Validation : Compare computed vs. experimental X-ray bond lengths (e.g., C–C mean deviation: 0.005 Å in ) to refine force fields .

Methodological Guidance for Data Contradictions

Resolving conflicting solubility data during crystallization:

  • Protocol : Screen solvents (e.g., DMF for polar intermediates vs. ethyl acetate for non-polar derivatives). For compounds with low solubility (e.g., compound 1l, m.p. 243–245°C), use sonication or co-solvents (e.g., DMSO/THF) .

Interpreting inconsistent mass spectrometry results:

  • Troubleshooting :

  • Adduct Formation : Check for sodium/potassium adducts in ESI-MS (common in esters).
  • Fragmentation Patterns : Compare with literature analogs (e.g., diethyl dicarboxylates in ) to identify diagnostic peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.